molecular formula C16H12FN3OS B2806615 4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether CAS No. 321433-01-6

4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether

Cat. No.: B2806615
CAS No.: 321433-01-6
M. Wt: 313.35
InChI Key: MFUCBYRUQFMVJU-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C16H12FN3OS and its molecular weight is 313.35. The purity is usually 95%.
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Biological Activity

The compound 4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether is a member of the pyrimidine class of heterocycles, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12FN3OSC_{14}H_{12}FN_3OS. Its structure features a 4-fluorophenyl group, a sulfanyl linkage, and a pyrimidine ring substituted with a pyridine moiety. The presence of fluorine is known to enhance biological activity by improving metabolic stability and bioavailability.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H12FN3OSC_{14}H_{12}FN_3OS
Molecular Weight281.32 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, pyrimidine derivatives have been shown to inhibit viral replication through various mechanisms, including interference with viral RNA polymerases.

Case Study: Antiviral Efficacy

A study published in MDPI highlighted that certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against Hepatitis C Virus (HCV) NS5B polymerase. The compound's ability to inhibit this enzyme suggests potential as an antiviral agent against HCV .

Antitumor Activity

Compounds containing pyrimidine and pyridine rings have also been investigated for their antitumor properties. The mechanism often involves the inhibition of DNA synthesis or repair pathways in cancer cells.

Research Findings

A comprehensive review identified several pyrimidine derivatives that exhibited cytotoxicity against various cancer cell lines, with some achieving IC50 values below 10 µM. The incorporation of fluorinated phenyl groups was noted to enhance the cytotoxic effects significantly .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrimidine and phenyl rings can lead to enhanced biological activity. For example, the introduction of electron-withdrawing groups like fluorine at the para position of the phenyl ring has been associated with increased potency against target enzymes .

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of RNA polymerase
AntitumorCytotoxicity in cancer cell lines
Enzyme InhibitionTargeting DPP-4

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Antiviral Activity : Research indicates that compounds with similar structures have shown promise as antiviral agents. The presence of the pyrimidine and pyridine rings may enhance their interaction with viral enzymes, potentially inhibiting viral replication .
  • Anticancer Potential : Studies have suggested that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The fluorophenyl group may contribute to improved efficacy against certain cancer types by enhancing lipophilicity and cellular uptake .
  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways. This property is particularly relevant in the context of diseases such as diabetes and obesity, where enzyme regulation is crucial for maintaining metabolic balance .

Case Studies

Several studies have investigated the efficacy and mechanisms of action of compounds structurally related to 4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether:

  • Study on Antiviral Agents : A study published in MDPI highlighted the effectiveness of N-heterocycles, including pyrimidine derivatives, as antiviral agents against HIV. The compound's structural features may allow it to interact with viral proteins, thereby inhibiting their function .
  • Anticancer Research : In a comprehensive review of benzimidazole derivatives, compounds with similar functional groups demonstrated significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. This suggests that our compound could have similar effects due to its structural analogies .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUCBYRUQFMVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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